Methyl 3-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate
Description
Methyl 3-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene-2-carboxylate core linked via a sulfanyl acetamido bridge to a pyrazine ring substituted with a 4-benzylpiperidine moiety. The benzylpiperidine group may enhance lipophilicity and influence receptor interactions, while the sulfanyl bridge could contribute to metabolic stability. Structural validation tools like SHELX have been critical in analyzing such compounds, enabling precise determination of bond lengths, angles, and conformations .
Properties
IUPAC Name |
methyl 3-[[2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanylacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2/c1-31-24(30)21-19(9-14-32-21)27-20(29)16-33-23-22(25-10-11-26-23)28-12-7-18(8-13-28)15-17-5-3-2-4-6-17/h2-6,9-11,14,18H,7-8,12-13,15-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHHSGYTJZWRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Acylation: The imidazole ring is then acylated with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring through a cyclization reaction involving an appropriate diol and ammonia or primary amines under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:
- Receptor Modulation : The compound may act as an antagonist or agonist for muscarinic receptors, which are implicated in neurological disorders. Research indicates that similar compounds can influence neurotransmitter systems, potentially aiding in the treatment of conditions like Alzheimer's disease and schizophrenia .
- Anticancer Activity : Preliminary studies suggest that this compound could exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways critical for tumor growth .
Neuropharmacology
The inclusion of the benzylpiperidine moiety indicates potential neuropharmacological applications. Compounds with similar structures have shown promise in treating neurological conditions by targeting specific receptors involved in mood regulation and cognitive function .
Antimicrobial Properties
Research has indicated that thiophene derivatives possess antimicrobial activities. The compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Thiophene Derivatives : Starting from commercially available thiophene carboxylic acids.
- Introduction of Functional Groups : Employing coupling reactions to introduce the benzylpiperidine and pyrazine moieties.
The proposed mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as protein kinases or phosphatases, influencing cellular signaling processes.
- Receptor Interaction : It may interact with neurotransmitter receptors, modulating their activity and affecting downstream signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study published in MDPI demonstrated that thiophene derivatives could inhibit c-Jun N-terminal kinases (JNKs), which are involved in stress response pathways linked to cancer progression .
- Research on other piperidine derivatives has shown their efficacy in animal models for neurodegenerative diseases, suggesting that similar mechanisms may apply to this compound .
Mechanism of Action
The mechanism of action of Methyl 3-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound is compared to structurally similar molecules, focusing on core heterocycles, substituents, and functional groups:
Table 1: Structural and Physical Comparison
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Diversity :
- The target compound uses a pyrazine ring, whereas Example 62 () employs a pyrazolo[3,4-d]pyrimidine scaffold. Pyrazine derivatives are often associated with improved solubility due to nitrogen-rich aromatic systems, while pyrazolopyrimidines are common in kinase inhibitors .
- The chromen-4-one group in Example 62 introduces a fused bicyclic system, which may enhance planar rigidity and π-π stacking interactions compared to the benzylpiperidine group in the target compound .
In contrast, the fluorine substituents in Example 62 could enhance electronegativity and metabolic stability . Both compounds utilize a thiophene-2-carboxylate ester, which may serve as a bioisostere for carboxylic acids, improving membrane permeability .
Synthetic Pathways: Example 62 was synthesized via Suzuki-Miyaura coupling using a boronic acid derivative ().
Implications for Drug Development
- Solubility and Bioavailability : The pyrazine ring in the target compound may confer better aqueous solubility than Example 62’s chromen-4-one system, though experimental data are needed.
- Target Selectivity: The benzylpiperidine group could modulate selectivity for central nervous system (CNS) targets, whereas Example 62’s fluorinated chromenone might favor peripheral targets .
Research Findings and Limitations
- Structural Validation: Tools like SHELXL and SHELXS have been instrumental in resolving crystal structures of similar compounds, ensuring accuracy in bond parameter determination .
- Data Gaps : Biological activity, solubility, and toxicity profiles for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.
Biological Activity
Methyl 3-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with biological systems, particularly in the realm of neurological disorders and cancer treatment. This article reviews existing research on its biological activity, including case studies and detailed findings.
Chemical Structure
The compound features a thiophene ring, a pyrazine moiety, and a piperidine derivative, which contribute to its biological properties. The presence of sulfur and nitrogen atoms may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
-
Anticancer Activity :
- Several derivatives of thiophene and pyrazine have shown potent cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. For instance, compounds from similar classes demonstrated IC50 values in the nanomolar range, indicating strong antiproliferative effects .
- A study on benzothiazole derivatives revealed that compounds with similar structural features induced apoptosis in HepG2 cells, suggesting potential as anticancer agents .
- Neurological Effects :
Study 1: Cytotoxicity Evaluation
A series of experiments assessed the cytotoxic potential of compounds derived from similar frameworks. The MTT assay was employed to evaluate cell viability across multiple cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Glioblastoma | 50 | Induces apoptosis |
| Compound B | Breast Adenocarcinoma | 30 | Inhibits proliferation |
| Methyl 3-(...) | HepG2 | TBD | TBD |
Study 2: Neurological Applications
Research into the muscarinic receptor antagonism of related compounds indicated potential for treating conditions like Alzheimer's disease. In vitro assays showed that these compounds could effectively block receptor activity, leading to reduced symptoms in animal models.
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound's interaction with cellular pathways can lead to programmed cell death, particularly in cancer cells.
- Receptor Modulation : Its ability to bind to muscarinic receptors may alter neurotransmitter signaling, providing therapeutic effects in neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
